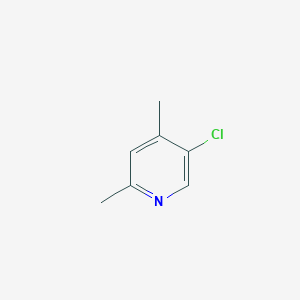
Pyridine, 5-chloro-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2,4-dimethylpyridine: is a heterocyclic aromatic compound with a molecular formula of C7H8ClN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by methyl groups, and the hydrogen atom at position 5 is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2,4-dimethylpyridine can be achieved through several methods. One common approach involves the chlorination of 2,4-dimethylpyridine. This reaction typically uses chlorine gas or a chlorinating agent such as sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the chlorine atom at the 5-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of 5-chloro-2,4-dimethylpyridine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chlorination process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 5-chloro-2,4-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Chemistry: 5-chloro-2,4-dimethylpyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of 5-chloro-2,4-dimethylpyridine are investigated for their potential biological activities. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them valuable in drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the formulation of dyes, pigments, and polymers, contributing to various industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-2,4-dimethylpyridine and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets, modulating their biological effects.
Comparison with Similar Compounds
2,4-dimethylpyridine: Lacks the chlorine atom at the 5-position, resulting in different reactivity and applications.
5-chloro-2-methylpyridine: Contains only one methyl group at the 2-position, affecting its chemical properties and uses.
3-chloro-2,4-dimethylpyridine:
Uniqueness: 5-chloro-2,4-dimethylpyridine is unique due to the specific positioning of the chlorine atom and methyl groups on the pyridine ring. This arrangement imparts distinct chemical and physical properties, making it suitable for specific synthetic and industrial applications.
Properties
CAS No. |
72093-09-5 |
|---|---|
Molecular Formula |
C7H8ClN |
Molecular Weight |
141.60 g/mol |
IUPAC Name |
5-chloro-2,4-dimethylpyridine |
InChI |
InChI=1S/C7H8ClN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3 |
InChI Key |
WWBKMXBBBWWMKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















